In-depth Analysis of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: A Compound with Limited Publicly Available Mechanistic Data
In-depth Analysis of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: A Compound with Limited Publicly Available Mechanistic Data
A comprehensive search of available scientific literature and chemical databases reveals a significant gap in the understanding of the specific mechanism of action for 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in biological systems. While the chemical structure is defined and the compound is cataloged, detailed studies elucidating its biological targets, the signaling pathways it modulates, and its specific enzyme interactions are not present in the public domain.
The available information primarily consists of its chemical identity, including its CAS number (1248969-30-3) and EC number (989-057-9).[1] Research related to the broader class of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives is more common, with a focus on their synthesis and potential as precursors for various pharmaceuticals.[2][3][4] These studies often highlight the versatility of the 2-pyridone scaffold in medicinal chemistry.
Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have been investigated for a range of biological activities, offering some speculative insight into the potential areas of interest for the specific ethyl-substituted compound. For instance, various derivatives have been synthesized and evaluated for their antimicrobial, cytotoxic, and anticancer properties.[2][5][6][7][8] Some have shown activity against cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-15 (colon cancer).[5][6][8]
Furthermore, the dihydropyridine core is a well-known pharmacophore. For example, some dihydropyridine derivatives have been investigated as tyrosine kinase inhibitors, targeting receptors like VEGF-R2 and PDGF-Rβ, which are crucial in cancer progression.[9] Others have been designed as dual inhibitors of EGFR and HER-2.[10] However, it is crucial to emphasize that these findings pertain to related but structurally distinct molecules, and one cannot directly extrapolate these mechanisms to 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid without specific experimental validation.
The current body of evidence does not provide the necessary data to construct an in-depth technical guide on the mechanism of action of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as requested. Further research, including target identification studies, enzymatic assays, and cellular pathway analysis, would be required to elucidate its biological function. Without such studies, any discussion of its mechanism of action would be purely speculative and would not meet the standards of scientific integrity required for a technical whitepaper aimed at researchers and drug development professionals.
References
- 5-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid — Chemical Substance Information.
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC.
- Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives - R Discovery.
- Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives - ResearchGate.
- Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC.
- An In-depth Technical Guide on the Chemical Properties of Ethyl 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylate - Benchchem.
- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2 ... - PubMed.
- 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PubMed.
- Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - Semantic Scholar.
- Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC.
Sources
- 1. nextsds.com [nextsds.com]
- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
